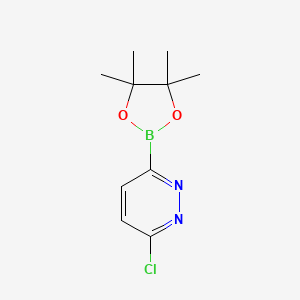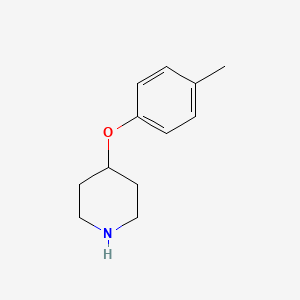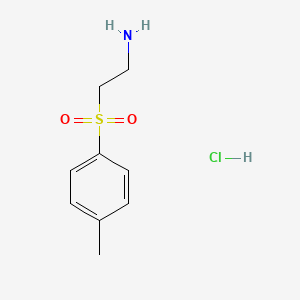
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (3-C6TMDP) is a synthetic compound belonging to the class of heterocyclic compounds containing a pyridazine core. It has been studied in various scientific fields, including organic chemistry and biochemistry, due to its unique properties. This compound has been used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been widely studied.
Aplicaciones Científicas De Investigación
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has been studied in various scientific fields due to its unique properties. This compound has been used in the study of organic chemistry, as it can be used to synthesize various heterocyclic compounds. In addition, this compound has been used in the study of biochemistry, as it can be used as a substrate for various enzymes. This compound has also been studied in the field of medicinal chemistry, as it can be used to develop drugs with specific properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are known to be used for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to participate in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
Similar compounds are known to participate in various coupling reactions, such as the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Pharmacokinetics
The compound has a predicted boiling point of 4542±250 °C and a predicted density of 123±01 g/cm3 .
Result of Action
Similar compounds are known to participate in the formation of useful glycosyl donors and ligands .
Action Environment
Similar compounds are known to participate in reactions in the presence of various catalysts .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in laboratory experiments include its availability and its ability to interact with various enzymes and other proteins in the body. In addition, this compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be toxic in high concentrations and can have various side effects on the body. In addition, this compound is not very stable and can degrade over time.
Direcciones Futuras
There are several possible future directions for the study of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine. One potential direction is to further explore its biochemical and physiological effects on the body. In addition, further research could be conducted to determine its potential therapeutic applications, as well as its potential toxicity and side effects. Additionally, further research could be conducted to explore the potential interactions of this compound with other molecules in the body, such as hormones and neurotransmitters. Finally, further research could be conducted to explore the potential use of this compound in the development of drugs with specific properties.
Métodos De Síntesis
The synthesis of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a multi-step process that requires several chemical reactions. The first step is the formation of the pyridazine core via a condensation reaction between 4-chloro-2-methyl-5-nitropyridine and formamide. This reaction is conducted in aqueous ethanol at a temperature of 80°C. The second step is the addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to the pyridazine core, which is conducted in a mixture of acetonitrile and dimethylformamide at a temperature of 80°C. The final step is the deprotection of the pyridazine core, which is conducted in a mixture of acetic acid and acetic anhydride at a temperature of 80°C.
Propiedades
IUPAC Name |
3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(12)14-13-7/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXMKVFUZCFQSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590529 |
Source


|
| Record name | 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
CAS RN |
1162261-98-4 |
Source


|
| Record name | 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














